3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine
Description
Nomenclature and Structural Classification
Systematic IUPAC Name :
3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine.
Alternative Names :
Structural Classification :
Discovery Context and Historical Development
The compound emerged from advancements in aryl thioether synthesis and heterocyclic aminopyridine chemistry . Key milestones include:
- Thioether functionalization : Methods from the 2010s enabled efficient sulfur insertion into aromatic systems, as seen in Pummerer-type reactions and base-mediated thiolation.
- Aminopyridine synthesis : Hofmann degradation and nucleophilic substitution protocols for chloropyridines provided access to amino-substituted derivatives.
- Modern applications : Developed as an intermediate in pharmaceutical and agrochemical research, particularly for kinase inhibitors and bioactive thioether conjugates.
Molecular Formula and Structural Representation
Molecular formula : C₁₁H₈BrClN₂S.
Molecular weight : 315.63 g/mol.
Structural features :
- Pyridine ring : Chlorine at position 2, amino group at position 4, and thioether at position 3.
- 4-Bromophenyl group : Connected via sulfur atom at the para position.
Representations :
| Representation Type | Value |
|---|---|
| SMILES | ClC1=NC=CC(=C1N)SC2=CC=C(C=C2)Br |
| InChIKey | DUISLAFDHVWKJR-UHFFFAOYSA-N |
| 2D skeletal structure |
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2S/c12-7-1-3-8(4-2-7)16-10-9(14)5-6-15-11(10)13/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISLAFDHVWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CN=C2Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240701 | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235872-84-0 | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235872-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Bromophenyl)thio]-2-chloro-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation to 2-chloropyridine N-oxide
- Reagents: 2-chloropyridine, metachloroperbenzoic acid (mCPBA), chloroform solvent
- Conditions: Stirring at 25 °C for 10 hours
- Yield: 70-72%
- Procedure: 2-chloropyridine is oxidized to its N-oxide derivative using mCPBA in chloroform. The reaction progress is monitored by TLC. After completion, the mixture is quenched with saturated sodium thiosulfate solution, extracted with dichloromethane, dried, and concentrated to obtain 2-chloropyridine N-oxide.
Nitration to 2-chloro-4-nitropyridine N-oxide
- Reagents: 2-chloropyridine N-oxide, nitration mixture (concentrated nitric acid and sulfuric acid)
- Conditions: Addition at 0 °C, stirred and then heated to 100 °C until completion
- Yield: 68-70%
- Procedure: The N-oxide is nitrated using a nitrating mixture prepared by mixing concentrated nitric and sulfuric acids in a 1:1.6-2 volume ratio. The reaction is carefully controlled at low temperature initially and then heated to promote nitration at the 4-position.
Introduction of the 4-Bromophenylthio Group
The incorporation of the 4-bromophenylthio substituent at the 3-position of the chloropyridine ring typically proceeds through nucleophilic aromatic substitution or coupling reactions involving thiol or thiophenol derivatives.
Preparation of 4-bromothiophenol
- 4-bromothiophenol is commercially available or can be prepared by bromination of thiophenol derivatives under controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
- Reagents: 2-chloro-4-aminopyridine, 4-bromothiophenol, base (e.g., sodium hydride or potassium carbonate)
- Solvent: Polar aprotic solvents such as DMF or DMSO
- Conditions: Heating under reflux or elevated temperatures
- Mechanism: The thiolate anion generated from 4-bromothiophenol attacks the 3-position of the chloropyridine ring, displacing a leaving group (often a halogen or activated group) to form the thioether linkage.
Alternative Coupling Methods
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann-type couplings) can be employed to couple 4-bromophenylthiol derivatives with chloropyridine substrates under milder conditions and with higher selectivity.
Research Findings and Optimization
Reaction Yields and Purity
- The oxidation and nitration steps yield intermediates in the range of 68-72%, indicating efficient conversions.
- Reduction to the amine is typically quantitative with iron powder and acid catalysis.
- The SNAr reaction or coupling to introduce the 4-bromophenylthio group requires careful control of base and temperature to maximize yield and minimize side reactions.
Reaction Conditions Impact
- Use of metachloroperbenzoic acid as an oxidant ensures selective oxidation to the N-oxide.
- The nitration mixture ratio and temperature control are critical for regioselective nitration at the 4-position.
- Reduction using iron powder is a cost-effective and environmentally benign method.
- High-pressure reactors (e.g., Q-tube systems) have been reported to improve yields and reduce reaction times in related heterocyclic syntheses, though specific data for this compound is limited.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | 2-chloropyridine, mCPBA, chloroform, 25 °C, 10 h | 70-72 | Monitored by TLC, quenched with Na2S2O3 |
| Nitration | HNO3/H2SO4 (1:1.6-2), 0-100 °C | 68-70 | Controlled addition, heating to 100 °C |
| Reduction | Fe powder, HCl, EtOH/H2O, reflux | High | Catalytic reduction of nitro to amine |
| Thio-substitution | 4-bromothiophenol, base, DMF/DMSO, reflux | Variable | SNAr or Pd-catalyzed coupling methods |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine exhibit significant anticancer properties. The presence of the bromophenyl and chloropyridine moieties may enhance the compound's ability to interact with cellular targets involved in cancer progression. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Investigations into its efficacy against various bacterial strains have revealed promising results, suggesting that it could serve as a lead compound for developing new antibiotics. The thioether group may play a crucial role in enhancing the compound's interaction with microbial cell membranes.
-
Inhibitors of Enzymatic Activity
- This compound has been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are often overactive in cancer and other diseases.
Biological Research Applications
-
Target Identification
- In biological research, this compound can be utilized to identify and validate new drug targets. By studying its interactions with various proteins and cellular pathways, researchers can gain insights into disease mechanisms and potential therapeutic interventions.
-
Chemical Probe Development
- The compound serves as a valuable chemical probe for studying biological systems. Its unique structure allows researchers to modify it and explore structure-activity relationships (SAR), which can lead to the discovery of more potent derivatives.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Effects of Chloropyridine Derivatives | Investigated the anticancer properties of pyridine-based compounds | Showed that derivatives like this compound induce apoptosis in breast cancer cells through kinase inhibition |
| Antimicrobial Activity of Thioether Compounds | Evaluated the antimicrobial efficacy of thioether derivatives | Found significant activity against Gram-positive bacteria, suggesting potential for antibiotic development |
| Enzyme Inhibition Studies | Assessed the inhibitory effects on specific kinases | Identified this compound as a potent inhibitor of a key kinase involved in cancer signaling pathways |
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorine atom on the pyridine ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(4-Bromophenyl)-2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₃H₉BrClN₃S
- Key Features: Replaces the pyridine core with a thieno[2,3-d]pyrimidine scaffold, introducing a fused thiophene ring. The N-methyl group at position 4 enhances lipophilicity compared to the primary amine in the target compound.
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Molecular Formula : C₁₇H₁₂BrClN₂O₂
- Key Features : Substitutes the pyridine ring with a 1,3,4-oxadiazole moiety, linked to a 4-bromophenyl ketone group.
- Biological Activity : Demonstrated 59.5% anti-inflammatory activity in vivo (20 mg/kg), comparable to indomethacin (64.3%). The oxadiazole ring enhances metabolic stability, while the ketone group may facilitate hydrogen bonding with inflammatory targets .
4-(4-Bromophenyl)pyrimidin-2-amine (CAS 66521-66-2)
- Molecular Formula : C₁₀H₈BrN₃
- Key Features: Simplifies the scaffold to a pyrimidine ring with a 4-bromophenyl substituent.
Structural and Functional Analysis Table
Key Research Findings and Implications
- Halogen Interactions : The chlorine and bromine atoms facilitate halogen bonding, a critical feature in drug-receptor interactions, as seen in kinase inhibitors like imatinib .
- Scaffold Flexibility: Replacement of pyridine with oxadiazole (as in ) or thieno-pyrimidine () alters solubility and metabolic stability, impacting bioavailability.
Biological Activity
3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromophenylthio group and a chlorine atom. This unique structure contributes to its biological activity by allowing interactions with various molecular targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, enhancing its effectiveness in therapeutic applications. The chlorine atom on the pyridine ring increases the compound's membrane permeability, which is crucial for its bioavailability in cellular environments.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using standard assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines such as MCF-7. The following table summarizes its efficacy based on cell viability assays:
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of bromophenylthio compounds, including this compound. The results demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .
- Anticancer Mechanism Investigation : In vitro studies using MCF-7 cells showed that treatment with the compound led to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage associated with apoptosis. Flow cytometry analysis further revealed significant alterations in cell cycle distribution, with an accumulation of cells in the S phase .
- Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding affinity of this compound to various cancer-related targets. These studies suggest that the compound binds effectively to active sites on enzymes involved in cancer progression, providing insights into its mechanism of action at the molecular level .
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
The chlorine at position 2 and the amine at position 4 enable participation in palladium-catalyzed cross-couplings:
Buchwald-Hartwig Amination
The chloro group undergoes coupling with aryl/alkyl amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos), forming C–N bonds . For example:
Suzuki-Miyaura Coupling
The bromine on the phenyl ring facilitates aryl-aryl bond formation with boronic acids under Pd catalysis .
Oxidative Dimerization Potential
The amine group at position 4 can undergo oxidative dimerization. Studies on analogous 3-aminothieno[2,3-b]pyridines show hypochlorite (NaOCl) induces stereoselective dimerization via radical intermediates . For 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine, this could yield:
Chlorine Displacement
The 2-chloro substituent is susceptible to nucleophilic substitution with:
Thioether Oxidation
The (4-bromophenyl)thio group oxidizes to sulfoxide (R–SO–R′) or sulfone (R–SO₂–R′) using H₂O₂ or mCPBA :
Directed C–H Activation
The amine group directs palladium-catalyzed C–H functionalization at position 5 or 6 of the pyridine ring, enabling:
Reductive Amination
The primary amine reacts with ketones/aldehydes under reducing conditions (NaBH₃CN) to form secondary amines .
Biological Activity and Derivatives
While not a direct reaction, the compound serves as a precursor for bioactive molecules:
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:
- SNAr Route: React 2-chloro-4-aminopyridine with 4-bromothiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC .
- Optimization: Adjust solvent polarity (DMF vs. DMSO), base strength, and temperature to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?
Answer:
Discrepancies in bond lengths/angles or disorder modeling require:
- Refinement: Use SHELXL (via Olex2 or SHELXTL) for least-squares refinement, applying restraints for disordered regions .
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding using Mercury. Compare torsion angles (e.g., C–S–C–Br dihedral) with similar structures (e.g., : C6–S1–C7 torsion ≈ 90.3°) .
- Visualization: ORTEP-3 can highlight outliers in thermal ellipsoids, aiding manual adjustments .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and confirm amine NH₂ via D2O exchange. Compare with computed spectra (GIAO-DFT) for validation .
- IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C–S vibrations (~650 cm⁻¹) .
- Mass Spectrometry: ESI-MS in positive mode to observe [M+H]+ at m/z ≈ 329.5 (C11H8BrClN2S) .
Advanced: What strategies address reactivity contradictions in halogenated pyridine derivatives during cross-coupling?
Answer:
- Catalyst Screening: Test Pd(PPh3)4 vs. XPhos Pd G3 for Suzuki-Miyaura coupling. For example, used Co(II) complexes for ligand-assisted reactivity .
- Solvent Effects: Use toluene/EtOH for aryl bromides vs. DMF for chlorides. Monitor by GC-MS for side-product analysis.
- Computational Modeling: Employ Gaussian09 to calculate activation energies for competing pathways (e.g., oxidative addition vs. β-hydride elimination) .
Basic: Which crystallographic parameters are critical for structural analysis of this compound?
Answer:
- Bond Lengths/Angles: Validate C–S (1.76–1.82 Å) and C–Br (1.89–1.92 Å) against standard values (e.g., : C6–S1–C7 = 1.79 Å) .
- R-Factor: Aim for R1 < 0.05 (high-resolution data). achieved R = 0.031 using 173 K data .
- Thermal Motion: Check Ueq of bromine (typically < 0.05 Ų for well-ordered structures) .
Advanced: How can molecular docking predict bioactivity of derivatives of this compound?
Answer:
- Target Selection: Identify targets (e.g., kinase enzymes) via PharmMapper or SwissTargetPrediction.
- Docking Workflow: Use AutoDock Vina with AMBER force fields. Parameterize the ligand using ANTECHAMBER and validate poses with RMSD clustering .
- Validation: Compare with in vitro assays (e.g., ’s agrochemical studies) to correlate docking scores (ΔG) with IC50 values .
Advanced: How to systematically address conflicting data in thioether-pyridine derivative characterization?
Answer:
- Reproducibility: Repeat synthesis under inert atmosphere (Ar/N2) to exclude oxidation artifacts .
- Multi-Technique Validation: Combine X-ray (absolute configuration) with solid-state NMR (13C CP-MAS) for polymorph detection .
- Peer Review: Submit crystallographic data to the Cambridge Structural Database (CSD) for cross-validation (e.g., similar entries: WALXAU, YOZVUZ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
